Cephradine

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La céphradine est synthétisée par une série de réactions chimiques. La synthèse commence par la réduction de Birch de la D-α-phénylglycine pour produire un diène. Ce composé intermédiaire est ensuite N-protégé à l'aide d'azoture de tert-butoxycarbonyle et activé pour la formation d'amide via la méthode de l'anhydride mixte en utilisant le chloroformiate d'isobutyle. L'anhydride mixte réagit avec l'acide 7-aminodésacétoxycéphalosporanique pour donner de la céphradine après déblocage .

Méthodes de production industrielle : Dans les milieux industriels, la céphradine est produite en grandes quantités en utilisant des voies synthétiques similaires. Le processus implique un contrôle précis des conditions réactionnelles, telles que la température, le pH et la composition du solvant, afin de garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La céphradine subit diverses réactions chimiques, notamment :

Oxydation : La céphradine peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle céphalosporinique.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants dans des conditions contrôlées.

Réduction : Des agents réducteurs tels que le borohydrure de sodium.

Substitution : Divers nucléophiles en conditions acides ou basiques.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés de céphradine oxydée, de la céphradine réduite et des composés de céphradine substitués .

4. Applications de la recherche scientifique

La céphradine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études sur les antibiotiques céphalosporiniques et leurs propriétés chimiques.

Biologie : Employée dans la recherche sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance aux antibiotiques.

Médecine : Recherchée pour son efficacité dans le traitement de diverses infections bactériennes et ses propriétés pharmacocinétiques.

Industrie : Utilisée dans le développement de nouvelles formulations antibiotiques et de systèmes d'administration de médicaments

5. Mécanisme d'action

La céphradine exerce ses effets en se liant à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne. Cette liaison inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, conduisant à la lyse cellulaire médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines . L'inhibition des PBP empêche la réticulation des chaînes de peptidoglycanes, ce qui est essentiel pour maintenir l'intégrité structurelle de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

Introduction to Cephradine

This compound is a first-generation cephalosporin antibiotic, primarily used for treating bacterial infections. It is effective against a range of Gram-positive and some Gram-negative bacteria, making it a valuable option in both human and veterinary medicine. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival.

Clinical Applications

Surgical Prophylaxis

this compound is commonly administered intravenously for surgical prophylaxis to prevent postoperative infections. Its effectiveness in reducing infection rates during surgical procedures has been documented in several studies .

Treatment of Infections

this compound is prescribed for various infections, including:

- Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.

- Urinary Tract Infections: Frequently used due to its efficacy against common uropathogens .

- Soft Tissue Infections: Utilized in treating skin and soft tissue infections, particularly those caused by susceptible strains of bacteria .

Veterinary Applications

In veterinary medicine, this compound is employed to treat bacterial infections in livestock and poultry. Its safety profile allows for its use in food-producing animals, where it helps manage respiratory and soft tissue infections effectively .

Innovative Formulations

Recent research has focused on enhancing the delivery and efficacy of this compound through novel formulations:

Electrospun Nanofibers

A study developed electrospun gelatin/polyvinyl alcohol nanofibers loaded with this compound for diabetic wound healing. This formulation showed promising results in enhancing drug delivery and improving wound healing outcomes due to its high surface area and controlled release properties .

Nanoparticle Formulations

Research has demonstrated that this compound-loaded silver and gold nanoparticles exhibit enhanced antibacterial activity compared to traditional formulations. These nanoparticles improve bioavailability and provide a novel approach to combat antibiotic resistance, particularly against strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans .

Pharmacological Studies

Pharmacological studies indicate that repeated administration of this compound does not adversely affect liver enzyme levels but may increase serum uric acid levels in certain animal models. This safety profile supports its continued use in both clinical and veterinary settings .

Comparative Efficacy Table

| Application Area | Specific Use Cases | Efficacy Against |

|---|---|---|

| Clinical | Surgical prophylaxis | Reduces postoperative infections |

| Respiratory tract infections | Effective against common pathogens | |

| Urinary tract infections | Treats common uropathogens | |

| Veterinary | Livestock and poultry infections | Manages respiratory and soft tissue infections |

| Innovative Formulations | Electrospun nanofibers | Enhanced wound healing |

| Nanoparticle formulations | Increased antibacterial activity |

Case Study 1: Surgical Prophylaxis

A clinical trial demonstrated that patients receiving this compound prior to surgery had a significantly lower incidence of postoperative infections compared to those who did not receive prophylactic antibiotics. This study underscores the importance of this compound in surgical settings.

Case Study 2: Diabetic Wound Healing

In a controlled study involving diabetic patients with chronic wounds, the application of this compound-loaded electrospun nanofibers resulted in faster healing times and reduced bacterial load compared to standard treatment protocols. This innovative approach highlights the potential for improved therapeutic strategies using this compound.

Mécanisme D'action

Cephradine exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall .

Comparaison Avec Des Composés Similaires

La céphradine est similaire aux autres céphalosporines de première génération, telles que la céphalexine et la céfadroxil. Elle possède des propriétés uniques qui la distinguent de ces composés :

Céfadroxil : La céfadroxil a une demi-vie plus longue que la céphradine, ce qui permet une posologie moins fréquente.

Liste des composés similaires :

- Céphalexine

- Céfadroxil

- Céfazoline

- Céfaccor

La combinaison unique d'efficacité, d'absorption et de biodisponibilité de la céphradine en fait un antibiotique précieux dans le traitement des infections bactériennes.

Activité Biologique

Cephradine is a first-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and associated adverse effects, supported by data tables and case studies.

This compound exerts its bactericidal effects primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly affecting Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae , as well as some Gram-negative organisms like Escherichia coli and Klebsiella pneumoniae .

Pharmacokinetics

This compound is administered orally or intravenously, with a typical dose of 500 mg every 6 to 12 hours. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax (peak plasma concentration) | 17.7 µg/ml |

| Half-life | 0.6 hours |

| Protein binding | 10-20% |

These values indicate a relatively short half-life, necessitating frequent dosing to maintain therapeutic levels in the bloodstream .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its effectiveness against different bacterial infections. Notably, a study involving patients with chronic recurrent bacterial urinary tract infections reported that eight out of twenty-two patients remained infection-free for up to three months after treatment with this compound .

Case Studies

- This compound-Induced Toxic Epidermal Necrolysis : A case report documented a severe reaction (toxic epidermal necrolysis) in a 43-year-old male following this compound administration for cellulitis. The patient was treated successfully with Etanercept, highlighting the potential for severe dermatological reactions to this compound .

- Acquired Factor V Inhibitors : Another case involved a 71-year-old man who developed factor V inhibitors after a seven-day course of this compound for a urinary tract infection. This suggests that this compound can lead to significant hematological complications in some patients .

Antibacterial Spectrum

The antibacterial spectrum of this compound includes:

- Gram-positive Bacteria :

- Methicillin-susceptible Staphylococcus aureus

- Streptococcus pneumoniae

- Gram-negative Bacteria :

- Escherichia coli

- Klebsiella pneumoniae

- Proteus mirabilis

In vitro studies have shown that this compound effectively inhibits most strains of pneumococci and streptococci, although susceptibility among Enterobacteriaceae can vary significantly .

Safety Profile and Adverse Effects

While generally considered safe, this compound can cause various side effects, including:

Propriétés

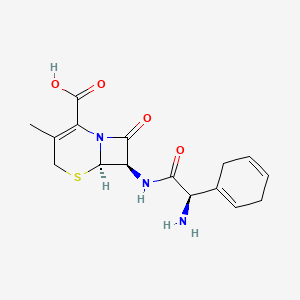

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLPVSKMFDYCOR-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58456-86-3 (dihydrate), 57584-26-6 (cephradine salt/solvate), 68641-66-7 (cephradine salt/solvate), 75975-70-1 (monohydrate salt/solvate) | |

| Record name | Cephradine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022785 | |

| Record name | Cephradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

No Data | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SPARINGLY SOL IN WATER; VERY SLIGHTLY SOL ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 7.78e-01 g/L | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefradine is a first generation cephalosporin antibiotic with a spectrum of activity similar to Cefalexin. Cefradine, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Cefradine interferes with an autolysin inhibitor., Cephalosporins and cephamycins inhibit bacterial cell wall synthesis in a manner similar to that of penicillin. /Cephalosporins/, The first generation cephalosporins ... have activity against gram positive bacteria and relatively modest activity against gram negative microorganisms. /Cephalosporins/ | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE POWDER; POLYMORPHIC | |

CAS No. |

38821-53-3 | |

| Record name | Cephradine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephradine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefradine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHRADINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA6SX5S4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefradine exert its antibacterial effect?

A1: Cefradine, a first-generation cephalosporin antibiotic, acts by inhibiting bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption of the bacterial cell wall leads to cell lysis and bacterial death.

Q2: Does Cefradine affect human cells?

A2: Cefradine specifically targets bacterial PBPs, which are structurally different from the enzymes involved in human cell wall synthesis. [] This selective targeting makes Cefradine generally safe for use in humans.

Q3: What is the molecular formula and weight of Cefradine?

A3: Cefradine has the molecular formula C16H19N3O4S and a molecular weight of 349.4 g/mol.

Q4: How can Cefradine be identified spectroscopically?

A4: Cefradine can be identified using infrared spectrophotometry (IR). [] The IR spectrum of Cefradine capsules aligns with the reference standard and demonstrates characteristic absorption peaks.

Q5: Is Cefradine compatible with other intravenous solutions?

A5: Cefradine for injection, formulated with arginine, demonstrates better stability than formulations containing sodium carbonate when mixed with intravenous fluids like 0.9% sodium chloride, Ringer's solution, 5% dextrose injection, and sterile water for injections. []

Q6: What is the stability of Cefradine for injection when mixed with Banlangen injection or Polyinosinic-polycytidylic acid injection?

A6: Cefradine for injection remains stable for 8 hours when mixed with either Banlangen injection or Polyinosinic-polycytidylic acid injection at room temperature. [] No significant changes in appearance, pH, or Cefradine content were observed during this period.

Q7: How does the stability of Cefradine for injection formulated with arginine compare to that formulated with sodium carbonate?

A7: At room temperature, a 1% Cefradine-arginine formulation shows greater stability in various intravenous fluids compared to a 1% Cefradine-sodium carbonate formulation. [] The improved stability is attributed to the lower pH of the arginine-containing formulation.

Q8: What are the bioavailability characteristics of Cefradine dispersible tablets?

A9: Cefradine dispersible tablets exhibit bioequivalence whether dispersed in water or swallowed directly. [] The relative bioavailability of the two administration methods is 96.82%.

Q9: Are there differences in the dissolution profiles of Cefradine capsules from different manufacturers?

A11: While all tested Cefradine capsules from seven different manufacturers meet the Chinese Pharmacopoeia standards for dissolution, significant variations exist in dissolution parameters (a, b, Td, and T80). []

Q10: Can the bioavailability of Cefradine be improved?

A12: Ultrafine Cefradine, produced through a novel crystallization method using a High Gravity Reactor, exhibits improved dissolution properties and a narrower particle size distribution compared to conventional Cefradine. [] This leads to faster dissolution times for injections and enhanced stability for suspensions.

Q11: How does extracorporeal membrane oxygenation (ECMO) therapy impact Cefradine pharmacokinetics?

A14: ECMO therapy significantly increases the elimination half-life and apparent volume of distribution of Cefradine. [] This alteration is attributed to an ECMO-induced increase in the volume of distribution, highlighting the need for dosage adjustments in patients undergoing ECMO.

Q12: What analytical methods are commonly employed for the determination of Cefradine?

A15: Various analytical methods are utilized for Cefradine determination, including high-performance liquid chromatography (HPLC) [, , , , , , ], ultraviolet spectrophotometry (UV) [, , ], microbiological assays [], and synchronous fluorimetry. [] The choice of method depends on factors such as sensitivity, specificity, and the matrix being analyzed.

Q13: Can HPLC be used to identify impurities in Cefradine?

A16: Yes, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) is a powerful technique for identifying impurities in Cefradine. [] This method successfully identified dihydrocefradine as an impurity, suggesting its introduction through intermediate impurities during the synthesis process.

Q14: What are the environmental impacts of Cefradine and its degradation products?

A17: While Cefradine itself might stimulate the growth of the algae Selenastrum capricornutum at certain concentrations, its degradation product 7-aminocephalosporanic acid (7-ACA) exhibits a higher toxicity profile. [] This highlights the importance of assessing the environmental impact of both parent compounds and their degradation products.

Q15: Can Cefradine be degraded using photocatalysis?

A18: Yes, Cefradine can be effectively degraded in water through photocatalytic oxidation using immobilized titanium dioxide (TiO2) catalysts in a continuous-flow reactor. [] This method holds promise for the removal of Cefradine from wastewater.

Q16: Does Cefradine administration affect the pharmacokinetics of Shuanghuanglian injection?

A19: Co-administration of Cefradine for injection does not significantly alter the pharmacokinetic parameters of chlorogenic acid, a key component of Shuanghuanglian injection. [] This suggests that Cefradine might not induce significant pharmacokinetic interactions with this herbal medicine.

Q17: What are the common adverse effects associated with Cefradine?

A17: This question delves into specific drug side effects, which falls outside the scope of this scientific Q&A. Consult a medical professional or refer to relevant drug information resources for detailed information on Cefradine's adverse effects.

Q18: Can Cefradine be formulated for targeted drug delivery?

A21: Cefradine can be intercalated into montmorillonite to create a composite with sustained-release properties. [] This formulation approach offers potential for targeted drug delivery and improved therapeutic outcomes.

Q19: How does Amoxicillin/clavulanate potassium compare to Cefradine in treating acute bacterial infections?

A22: Amoxicillin/clavulanate potassium demonstrates comparable efficacy and safety to Cefradine in treating acute bacterial infections. [] The choice between these antibiotics depends on factors such as the infecting organism's susceptibility profile and patient-specific considerations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.